molecular formula C24H21BrNP B14409112 Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide CAS No. 87240-25-3

Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide

Cat. No.: B14409112
CAS No.: 87240-25-3
M. Wt: 434.3 g/mol
InChI Key: OPWYKGNUJIWFJO-UHFFFAOYSA-N
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Description

Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide is a chemical compound with significant importance in organic chemistry. It is known for its unique structure, which includes a phosphorus atom bonded to three phenyl groups and one phenylimino group, along with a hydrobromide ion. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide typically involves the reaction of triphenylphosphine with phenyl isocyanate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then treated with hydrobromic acid to yield the hydrobromide salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom, with its lone pair of electrons, can participate in various bonding interactions. The phenylimino group can also engage in resonance stabilization, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide is unique due to the presence of both phosphorus and phenylimino groups, which confer distinct reactivity and stability. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

87240-25-3

Molecular Formula

C24H21BrNP

Molecular Weight

434.3 g/mol

IUPAC Name

triphenyl(phenylimino)-λ5-phosphane;hydrobromide

InChI

InChI=1S/C24H20NP.BrH/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H

InChI Key

OPWYKGNUJIWFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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